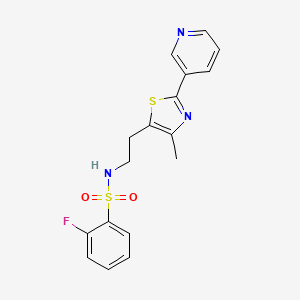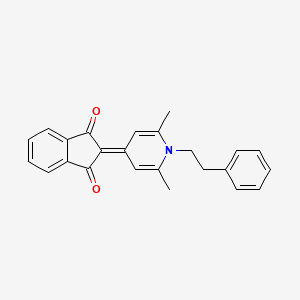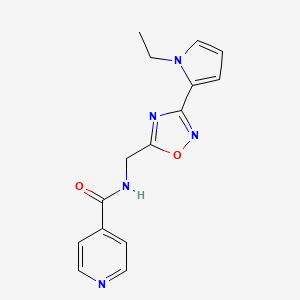
1-(3-Methyl-5-nitropyridin-2-yl)piperazine
Vue d'ensemble
Description
“1-(3-Methyl-5-nitropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C10H14N4O2 . It belongs to the class of compounds known as piperazines.
Synthesis Analysis
The synthesis of “1-(3-Methyl-5-nitropyridin-2-yl)piperazine” can be achieved from 2-Chloro-5-nitropyridine and 2-Methylpiperazine .Molecular Structure Analysis
The molecular weight of “1-(3-Methyl-5-nitropyridin-2-yl)piperazine” is 222.24 . The molecular structure includes a piperazine ring attached to a nitropyridine ring .Physical And Chemical Properties Analysis
The melting point of “1-(3-Methyl-5-nitropyridin-2-yl)piperazine” is reported to be between 107-109°C . The compound is a crystalline solid with a pale yellow color.Applications De Recherche Scientifique
Novel Bis(pyrazole-benzofuran) Hybrids Synthesis
1-(3-Methyl-5-nitropyridin-2-yl)piperazine derivatives have been synthesized and explored for their potential as bacterial biofilm inhibitors and MurB enzyme inhibitors. This research underscores the potential of these compounds in combating bacterial infections, especially those involving biofilm formation. The study found certain derivatives to show superior antibacterial efficacy and biofilm inhibition activities, making them promising candidates for further exploration in antibacterial drug development (Mekky & Sanad, 2020).
Leishmanicidal Activity
Compounds featuring the 1-(3-Methyl-5-nitropyridin-2-yl)piperazine structure have been synthesized and evaluated for their leishmanicidal activity. This study highlights the therapeutic potential of these compounds in treating Leishmaniasis, a disease caused by the Leishmania parasite. The findings suggest that these compounds could be further developed and optimized for use as anti-Leishmanial agents (Foroumadi et al., 2005).
PET Tracers for Neuropsychiatric Disorders
Research has explored the use of 1-(3-Methyl-5-nitropyridin-2-yl)piperazine derivatives as PET radioligands for in vivo quantification of 5-HT1A receptors. This has significant implications for improving the diagnosis and understanding of neuropsychiatric disorders. The study presents these derivatives as promising candidates for non-invasive imaging techniques, aiding in the study and treatment of mental health conditions (García et al., 2014).
Anti-inflammatory Activity
Compounds incorporating the 1-(3-Methyl-5-nitropyridin-2-yl)piperazine moiety have been synthesized and assessed for their anti-inflammatory properties. This research paves the way for the potential use of these compounds in treating inflammation-related disorders. The study reports promising in-vitro anti-inflammatory activity, indicating the potential therapeutic benefits of these compounds in managing inflammatory conditions (Ahmed et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-(3-methyl-5-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-12-10(8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLHJNIWMUZYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2567423.png)
![N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2567424.png)
![3,5-Dimethyl-4-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,2-oxazole](/img/structure/B2567425.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2567426.png)
![4-((Benzo[d]thiazol-2-ylthio)methyl)thiazol-2-amine](/img/structure/B2567427.png)
![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2567430.png)
![Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2567431.png)


![7-[(2,5-dimethylphenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2567442.png)
